molecular formula C9H9FOS B14050723 1-(3-Fluoro-4-mercaptophenyl)propan-2-one

1-(3-Fluoro-4-mercaptophenyl)propan-2-one

Cat. No.: B14050723
M. Wt: 184.23 g/mol
InChI Key: XNASFZVZBFOENM-UHFFFAOYSA-N
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Description

1-(3-Fluoro-4-mercaptophenyl)propan-2-one is an organic compound with the molecular formula C9H9FOS and a molecular weight of 184.23 g/mol . This compound is characterized by the presence of a fluorine atom and a thiol group attached to a phenyl ring, along with a propanone group. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Fluoro-4-mercaptophenyl)propan-2-one typically involves the reaction of 3-fluoro-4-mercaptophenyl derivatives with propanone under controlled conditions. The reaction may require the use of catalysts and specific temperature and pressure conditions to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for commercial use .

Chemical Reactions Analysis

Types of Reactions

1-(3-Fluoro-4-mercaptophenyl)propan-2-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(3-Fluoro-4-mercaptophenyl)propan-2-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-Fluoro-4-mercaptophenyl)propan-2-one involves its interaction with specific molecular targets and pathways. The thiol group can form covalent bonds with proteins and enzymes, potentially inhibiting their activity. The fluorine atom may enhance the compound’s stability and reactivity, allowing it to interact with various biological molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(3-Fluoro-4-mercaptophenyl)propan-2-one is unique due to the specific positioning of the fluorine and thiol groups on the phenyl ring, which can influence its reactivity and interactions with other molecules. This unique structure may confer distinct chemical and biological properties compared to similar compounds .

Properties

Molecular Formula

C9H9FOS

Molecular Weight

184.23 g/mol

IUPAC Name

1-(3-fluoro-4-sulfanylphenyl)propan-2-one

InChI

InChI=1S/C9H9FOS/c1-6(11)4-7-2-3-9(12)8(10)5-7/h2-3,5,12H,4H2,1H3

InChI Key

XNASFZVZBFOENM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC1=CC(=C(C=C1)S)F

Origin of Product

United States

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